1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one typically involves the reaction of 2-methylpyrrolidine with but-3-yn-1-one under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques . The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Shares a similar pyrrolidine ring but differs in the alkyne group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one is unique due to its combination of a pyrrolidine ring and an alkyne group, which imparts distinct chemical and biological properties .
Biological Activity
1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring, which is known to enhance the lipophilicity and biological activity of compounds. The presence of the but-3-yn-1-one moiety contributes to its reactivity and potential interactions with biological targets.
Enzyme Interactions
This compound has been reported to interact with various enzymes, influencing their activity. For instance, it may act as an inhibitor or activator depending on the specific biochemical context. Such interactions can modulate metabolic pathways and affect cellular functions significantly .
Cellular Effects
Research indicates that this compound can impact cell signaling pathways, gene expression, and overall cellular metabolism. It has been shown to influence the activity of enzymes involved in critical metabolic processes, potentially leading to altered metabolic flux within cells .
The mechanism through which this compound exerts its biological effects involves binding interactions with specific molecular targets. This compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation. Inhibition of MAO can lead to increased levels of neurotransmitters in the brain, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Neuroprotective Effects : In preclinical models, this compound demonstrated neuroprotective effects by inhibiting MAO activity, which could be beneficial in conditions like depression and Parkinson's disease .
- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For example, modifications to the pyrrolidine structure have enhanced its potency against specific tumor types .
Data Summary
Property | Value/Observation |
---|---|
Molecular Formula | C10H15N |
MAO Inhibition | Significant inhibition observed |
Neuroprotective | Potential benefits in neurodegenerative disorders |
Anticancer Activity | Induction of apoptosis in cancer cells |
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-2-yl)but-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-5-8(11)9(2)6-4-7-10-9/h1,10H,4-7H2,2H3 |
InChI Key |
XNUDZJDOCQGKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(=O)CC#C |
Origin of Product |
United States |
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